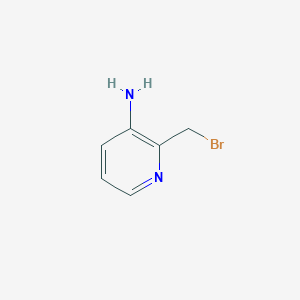

2-(Bromomethyl)-3-pyridinamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2 |

|---|---|

Molecular Weight |

187.04 g/mol |

IUPAC Name |

2-(bromomethyl)pyridin-3-amine |

InChI |

InChI=1S/C6H7BrN2/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,8H2 |

InChI Key |

OETNFRVUOKULIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Bromomethyl 3 Pyridinamine

Direct Bromination Approaches to Access the Bromomethyl Moiety

Direct bromination focuses on the conversion of a methyl group on the pyridine (B92270) ring directly into a bromomethyl group. This is often accomplished via free-radical mechanisms.

Radical Bromination of 2-Methyl-3-pyridinamine Precursors

The most common method for benzylic or allylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator. daneshyari.comorganic-chemistry.org This approach can be applied to the synthesis of 2-(bromomethyl)-3-pyridinamine from its precursor, 2-methyl-3-pyridinamine.

The reaction is typically performed by refluxing the 2-methyl-3-pyridinamine substrate with NBS in a non-polar solvent, such as carbon tetrachloride (CCl₄), under initiation by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). daneshyari.comresearchgate.net The low concentration of bromine generated in situ from NBS favors radical substitution at the methyl group over electrophilic addition to the aromatic ring. youtube.comlibretexts.org

However, the regioselectivity of radical bromination on substituted pyridines can be complex. The nitrogen atom in the pyridine ring has a deactivating inductive effect, which can influence the reaction rate. daneshyari.com Studies on unsymmetrical dimethylpyridines have shown that bromination tends to occur at the methyl group farthest from the ring nitrogen. daneshyari.com In the case of 2-methyl-3-pyridinamine, the proximity of the methyl group to the nitrogen might necessitate carefully optimized conditions to achieve the desired product and minimize side reactions or low yields. daneshyari.com

| Parameter | Condition | Purpose |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂ for radical substitution. libretexts.org |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert, non-polar solvent favoring radical pathways. |

| Initiator | AIBN or Benzoyl Peroxide (BPO) | Initiates the radical chain reaction. daneshyari.com |

| Conditions | Reflux, UV light | Provides energy to start and sustain the reaction. |

Regioselective Bromination via Activated Intermediates

To enhance reactivity and control regioselectivity, the pyridine ring can be activated prior to bromination. One common strategy involves the formation of a pyridine N-oxide. The N-oxide group alters the electronic properties of the pyridine ring, activating it for various substitutions. researchgate.net Oxidation of the pyridine nitrogen leads to increased reactivity, particularly at the 2- and 4-positions. researchgate.net

While direct bromination of the methyl group on a pyridine N-oxide precursor is less documented for this specific molecule, this strategy is a staple in pyridine chemistry to direct functionalization. After the desired bromination is achieved, the N-oxide can be deoxygenated to yield the final pyridine derivative. This approach could potentially offer a pathway to improved yields and selectivity by modifying the electronic nature of the heterocyclic core during the critical bromination step.

Indirect Synthetic Routes via Functional Group Interconversion

Indirect routes involve multi-step syntheses where a different functional group is first installed and then converted to the target bromomethyl group.

Transformation of Halogenated Pyridinamines

This strategy involves utilizing a precursor that is already halogenated, though not necessarily at the desired methyl position. A practical approach begins with a readily available halogenated pyridine, such as 2-chloro-3-nitropyridine (B167233). patsnap.comgoogle.com This precursor can be transformed into the key intermediate, 2-methyl-3-aminopyridine, which is then subjected to bromination as described in section 2.1.1.

The synthesis pathway is as follows:

Methylation: The 2-chloro-3-nitropyridine undergoes a condensation reaction, for example with diethyl malonate in the presence of a base, followed by decarboxylation to introduce the methyl group at the 2-position, yielding 2-methyl-3-nitropyridine (B124571). patsnap.comgoogle.comgoogle.com

Reduction: The nitro group of 2-methyl-3-nitropyridine is then reduced to an amino group. This is commonly achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) in a solvent such as methanol. patsnap.comgoogle.com This step produces the direct precursor for radical bromination, 2-methyl-3-aminopyridine.

This multi-step sequence effectively transforms a halogenated nitropyridine into the necessary aminomethylpyridine precursor.

Conversion from Pyridine-2-carbaldehyde Derivatives

An alternative indirect route starts with a pyridine-2-carbaldehyde derivative. This method relies on the conversion of an aldehyde functional group into the desired bromomethyl group through a two-step reduction and substitution sequence.

The synthetic sequence is:

Precursor Aldehyde: The starting material is 3-aminopyridine-2-carboxaldehyde. This compound can be synthesized via the oxidation of 2-methyl-3-aminopyridine or other established routes. nih.gov

Reduction to Alcohol: The aldehyde group is reduced to a primary alcohol (a hydroxymethyl group). This transformation is typically accomplished using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to avoid affecting other parts of the molecule. The product of this step is (3-aminopyridin-2-yl)methanol.

Bromination of Alcohol: The resulting alcohol is then converted to the corresponding alkyl bromide. This can be achieved using various brominating agents, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). rsc.org This final step yields this compound.

| Step | Starting Material | Reagent(s) | Product |

| 1 | 3-Aminopyridine-2-carboxaldehyde | Sodium Borohydride (NaBH₄) | (3-Aminopyridin-2-yl)methanol |

| 2 | (3-Aminopyridin-2-yl)methanol | Hydrobromic Acid (HBr) or PBr₃ | This compound |

Precursor Synthesis and Sequential Derivatization

The success of direct bromination strategies heavily relies on the efficient synthesis of the key precursor, 2-methyl-3-pyridinamine. A common and scalable route starts from 2-chloro-3-nitropyridine, as outlined in patents. patsnap.comgoogle.com

The process involves first synthesizing 2-methyl-3-nitropyridine. This can be achieved by reacting 2-chloro-3-nitropyridine with diethyl malonate and sodium, followed by heating to facilitate a condensation reaction. Subsequent treatment with acid leads to decarboxylation, affording 2-methyl-3-nitropyridine. patsnap.com

The subsequent and final step in the precursor synthesis is the reduction of the nitro group. Catalytic hydrogenation is a highly effective method, where 2-methyl-3-nitropyridine is treated with hydrogen gas in the presence of a Pd/C catalyst. patsnap.comgoogle.com This clean and efficient reduction yields 2-methyl-3-aminopyridine, the immediate precursor required for the final radical bromination step to produce this compound.

Synthesis of Substituted 2-Methylpyridines

The initial step in the synthesis of this compound is the formation of a suitably substituted 2-methylpyridine (B31789) core. Various classical and modern synthetic methods can be employed for this purpose. Traditional methods like the Hantzsch pyridine synthesis, the Chichibabin reaction, the Vilsmeier-Haack reaction, and the Bohlmann-Rahtz pyridine synthesis are well-established for constructing the pyridine ring from carbonyl compounds and amines. acs.org However, these methods can sometimes lack regioselectivity, especially for unsymmetrical pyridines. acs.org

More contemporary approaches offer improved selectivity and efficiency. A noteworthy example is the copper-catalyzed four-component domino cyclization, which allows for the synthesis of multisubstituted 2-methylpyridines from acetyl ketones, ammonium (B1175870) salts, and tertiary amines in a one-pot reaction. acs.orgacs.org This method is advantageous due to its use of readily available starting materials and an earth-abundant copper catalyst. acs.orgacs.org

Another modern technique involves the α-methylation of substituted pyridines. researchgate.netnih.gov This can be achieved using a continuous flow setup with a Raney® nickel catalyst and a low boiling point alcohol as the methyl source. researchgate.netnih.gov This method offers high regioselectivity for the 2-position and is considered a greener alternative to conventional batch processes due to shorter reaction times and reduced waste. nih.gov

| Method | Starting Materials | Key Features | Reference |

| Hantzsch Pyridine Synthesis | β-ketoester, aldehyde, ammonia | Well-established, can lack regioselectivity. | acs.org |

| Copper-Catalyzed Domino Cyclization | Acetyl ketones, ammonium salts, tertiary amines | One-pot, good selectivity, uses earth-abundant catalyst. | acs.orgacs.org |

| α-Methylation (Flow Chemistry) | Substituted pyridine, alcohol | High regioselectivity for 2-position, greener process. | researchgate.netnih.gov |

Introduction of the 3-Amino Group

Introducing an amino group at the 3-position of the pyridine ring is a critical and often challenging step. Direct amination of the pyridine ring can be difficult due to the electron-deficient nature of the ring, which typically directs nucleophilic attack to the 2- and 4-positions. researchgate.netwikipedia.org

One of the most well-known methods for direct amination is the Chichibabin reaction, which uses sodium amide (NaNH₂) to introduce an amino group, primarily at the 2-position. researchgate.netwikipedia.org While effective for 2-aminopyridine (B139424) synthesis, it is not suitable for direct 3-amination.

A more viable strategy for introducing a 3-amino group involves a multi-step sequence starting from a precursor with a directing group. For instance, 2-methyl-3-nitropyridine can be synthesized and then the nitro group can be reduced to an amino group. The synthesis of 2-methyl-3-nitropyridine can be achieved through a condensation reaction of 2-chloro-3-nitropyridine with diethyl malonate, followed by decarboxylation. google.comgoogle.compatsnap.com The subsequent reduction of the nitro group to form 2-methyl-3-aminopyridine is typically carried out via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.comgoogle.compatsnap.com

Another approach involves the functionalization of the 3-position through Zincke imine intermediates. This method allows for the regioselective introduction of various functional groups, including halogens, at the C3 position of pyridines. researchgate.net While not a direct amination, subsequent conversion of the introduced functional group to an amine is a potential pathway.

| Method | Starting Material | Key Steps | Key Features | Reference |

| Nitration and Reduction | 2-Methylpyridine | 1. Nitration to 2-methyl-3-nitropyridine. 2. Reduction of the nitro group. | A common and reliable method. | google.comgoogle.compatsnap.com |

| Functionalization via Zincke Intermediates | Substituted Pyridine | 1. Formation of Zincke imine. 2. Halogenation at C3. 3. Conversion of halogen to amino group. | Allows for regioselective C3 functionalization. | researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions for each synthetic step is crucial for maximizing the yield and purity of this compound.

For the synthesis of 2-methyl-3-aminopyridine via the nitration-reduction pathway, the conditions for both steps need careful control. The nitration step often employs a mixture of nitric and sulfuric acid, and the temperature must be carefully managed to avoid over-nitration or side reactions. The subsequent reduction of the nitro group is typically performed under a hydrogen atmosphere with a Pd/C catalyst. Optimization of hydrogen pressure, temperature, and reaction time is necessary to ensure complete conversion without affecting other functional groups. google.comgoogle.com

The final bromination step, converting the methyl group of 2-methyl-3-aminopyridine to a bromomethyl group, is particularly critical. Radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) is a common method. researchgate.net The choice of solvent is important, with non-polar solvents like carbon tetrachloride (CCl₄) often being used. researchgate.net The reaction temperature and the rate of addition of the brominating agent must be carefully controlled to prevent multiple brominations or reactions with the amino group or the pyridine ring.

| Reaction Step | Key Parameters for Optimization | Common Reagents/Conditions | Potential Issues | Reference |

| Nitration of 2-methylpyridine | Temperature, acid concentration | HNO₃/H₂SO₄ | Over-nitration, side reactions | researchgate.net |

| Reduction of 2-methyl-3-nitropyridine | Hydrogen pressure, temperature, catalyst loading | H₂, Pd/C | Incomplete reduction, catalyst poisoning | google.comgoogle.com |

| Bromination of 2-methyl-3-aminopyridine | Temperature, solvent, initiator concentration, rate of addition | NBS, AIBN, CCl₄ | Multiple brominations, side reactions with amino group or ring | researchgate.net |

Considerations for Gram-Scale and Pilot-Scale Preparative Synthesis

Scaling up the synthesis of this compound from the laboratory bench to gram-scale and pilot-scale production introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Heat and Mass Transfer: Many of the reactions involved, particularly nitration and bromination, are exothermic. imemg.org On a larger scale, inefficient heat dissipation can lead to runaway reactions. Therefore, proper reactor design with efficient cooling systems is essential. Mass transfer limitations can also become significant in large-scale reactions, especially in heterogeneous reactions like catalytic hydrogenation. imemg.org Ensuring adequate mixing and catalyst distribution is crucial for achieving consistent reaction rates and yields.

Reagent Handling and Safety: The use of hazardous reagents such as strong acids, bromine, and flammable solvents requires stringent safety protocols and specialized equipment for large-scale handling and storage. For instance, handling large quantities of sodium amide for a Chichibabin-type reaction is extremely hazardous and would likely be avoided in an industrial setting. wikipedia.org

Process Control and Automation: Implementing process analytical technology (PAT) can help in monitoring and controlling critical process parameters in real-time. This can include monitoring temperature, pressure, and reactant concentrations to ensure the reaction proceeds as expected and to detect any deviations that could lead to safety issues or reduced product quality.

Purification and Waste Management: Developing efficient and scalable purification methods, such as crystallization or large-scale chromatography, is crucial for obtaining the final product with the required purity. Furthermore, a comprehensive waste management plan must be in place to handle the byproducts and waste streams generated during the synthesis in an environmentally responsible manner.

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 3 Pyridinamine

Reactions Involving the Bromomethyl Group

The bromomethyl group is a benzylic-like halide, making it a versatile handle for synthetic modifications. Its reactivity is centered around the carbon-bromine bond, which is susceptible to cleavage through several pathways.

The bromomethyl group of 2-(Bromomethyl)-3-pyridinamine is highly susceptible to nucleophilic substitution, where the bromide ion acts as an effective leaving group. wikipedia.org These reactions can proceed through either S_N1 or S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.

The S_N2 (bimolecular nucleophilic substitution) pathway is generally favored. This pathway involves a backside attack by the nucleophile on the electrophilic carbon atom of the bromomethyl group, leading to an inversion of stereochemistry if the carbon were chiral. science-revision.co.ukchemguide.co.uk The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are known to facilitate S_N2 reactions.

An S_N1 (unimolecular nucleophilic substitution) mechanism, proceeding through a pyridyl-stabilized carbocation intermediate, is also possible, particularly with weak nucleophiles in polar protic solvents. The stability of the benzylic-type carbocation adjacent to the pyridine (B92270) ring would facilitate this pathway.

A variety of nucleophiles can be employed in these reactions, including amines, thiols, azides, and cyanides, leading to a diverse range of substituted pyridine derivatives. science-revision.co.uksmolecule.com For instance, the reaction with sodium azide (B81097) can produce the corresponding azidomethyl derivative, while reaction with potassium thiocyanate (B1210189) yields the thiocyanatomethyl compound.

Table 1: Examples of Nucleophilic Substitution on Bromomethyl-Substituted Pyridines Note: These examples are based on analogous bromomethyl pyridine compounds.

| Nucleophile | Reagent | Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| Azide | Sodium Azide | DMSO | 80°C, 2 hr | Azidomethyl derivative | |

| Thiocyanate | Potassium Thiocyanate | DMF | Reflux, 4 hr | Thiocyanatomethyl derivative | |

| Primary Amines | R-NH₂ | EtOH | 60°C, 6 hr | N-Substituted aminomethyl derivative | |

| Alcohols/Phenols | R-OH / Ar-OH | Base | - | Alkoxymethyl/Aryloxymethyl derivative | gre.ac.uk |

| Thiols | R-SH | Base | - | Alkylthiomethyl derivative | gre.ac.uk |

In the presence of a strong, sterically hindered base, this compound can potentially undergo an elimination reaction (typically E2) to form an olefinic intermediate. google.com This reaction pathway competes with nucleophilic substitution. The E2 mechanism involves the concerted removal of a proton from a carbon adjacent to the bromomethyl group and the expulsion of the bromide ion. wikipedia.org

However, for this compound, there are no protons on the adjacent ring carbon (C3). Elimination would therefore require deprotonation of the amino group followed by a more complex rearrangement, or deprotonation from an adjacent substituent if one were present. In the absence of such features, intermolecular elimination to form dimeric structures or reaction with the solvent might occur under forcing conditions, but this is less common compared to substitution. The choice of a non-nucleophilic, strong base and high temperatures would favor elimination over substitution. google.com Specific literature examples of elimination reactions for this particular compound are not prevalent, suggesting that nucleophilic substitution is the dominant pathway.

The bromomethyl group can participate in various transition metal-catalyzed cross-coupling reactions, although it behaves more like a benzyl (B1604629) halide than an aryl halide.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction typically couples an organoboron compound with an organic halide. nih.gov While aryl halides are the most common substrates, benzylic halides like the bromomethyl group can also undergo Suzuki coupling to form new carbon-carbon bonds. researchgate.net For example, the reaction of a bromomethyl-substituted heterocycle with various aryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) can yield the corresponding arylmethyl derivative. nih.govjournal-vniispk.ru

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. numberanalytics.com Benzylic halides can serve as substrates in Heck-type reactions, coupling with vinyl arenes or other alkenes to form more complex unsaturated products. researchgate.netchim.it These reactions often require a palladium catalyst and a base. fu-berlin.de

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The scope of the Negishi reaction includes benzylic halides, allowing for the formation of C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds.

Cross-Electrophile Coupling: This method couples two different electrophiles, such as an aryl halide and an alkyl halide, using a transition metal catalyst (often nickel) and a reductant. google.com 2-(Chloromethyl)pyridines have been successfully used in nickel-catalyzed cross-electrophile couplings with alkyl bromides, demonstrating a pathway for forming C-C bonds at the methylene (B1212753) position. google.com

Table 2: Representative Conditions for Cross-Coupling Reactions of Related Pyridine Derivatives Note: These examples are based on analogous pyridine compounds.

| Reaction Type | Catalyst System | Substrate Example | Coupling Partner | Conditions | Product Type | Ref |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₃PO₄ | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Dioxane/H₂O, 90°C | 5-Aryl-2-methylpyridin-3-amine | nih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ / (o-tolyl)₃P | 2- or 3-Bromopyridine | Pyridyl aluminum reagent | - | Bipyridylmethane | nih.gov |

| Heck | Pd(OAc)₂ / Bu₃N | Benzyl chloride | Methyl acrylate | 100°C | Substituted alkene | numberanalytics.commdpi.com |

| Cross-Electrophile | Ni(cod)₂ / Ligand | 2-Chloropyridine | Alkyl bromide | DMF | 2-Alkylpyridine | google.com |

The pyridine nitrogen in this compound is a nucleophilic center and can react with electrophiles. wikipedia.org An intramolecular reaction can occur where the pyridine nitrogen attacks the electrophilic carbon of the bromomethyl group. However, intermolecular reactions are more common. When treated with alkyl halides, the pyridine nitrogen can be alkylated to form a quaternary pyridinium (B92312) salt. wikipedia.org

In a reaction involving a similar substrate, 3-bromomethyl-2-carboethoxy-5,6-dimethoxybenzofuran, with 2-aminopyridine (B139424), the formation of the pyridinium salt via attack of the ring nitrogen was observed as an expected product. clockss.org This demonstrates that the pyridine nitrogen can act as a nucleophile towards an external benzylic bromide. The formation of such pyridinium salts introduces a permanent positive charge on the pyridine ring, significantly altering the molecule's properties and reactivity. clockss.orgnih.gov

Reactivity of the 3-Amino Group

The 3-amino group is a primary aromatic amine, and its lone pair of electrons can act as a nucleophile. Its reactivity is somewhat attenuated by the electron-withdrawing effect of the pyridine nitrogen atom.

Acylation: The 3-amino group readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. researchgate.net Studies on the acetylation of aminopyridines with acetic anhydride (B1165640) have shown that 3-aminopyridine (B143674) undergoes direct acetylation at the exocyclic amino nitrogen. wikipedia.orgmdpi.com This reaction is a common method for protecting the amino group or for synthesizing amide derivatives with potential biological activity. journal-vniispk.ruresearchgate.net

Alkylation: While alkylation of aminopyridines can sometimes occur preferentially at the more basic ring nitrogen, N-alkylation of the exocyclic amino group is also possible, especially if the ring nitrogen is sterically hindered or electronically deactivated. google.com In some instances, reaction of a bromomethyl compound with 2-aminopyridine has resulted in alkylation at the exocyclic amino group, competing with quaternization of the ring nitrogen. clockss.org The use of a strong base to deprotonate the amino group first would favor N-alkylation. clockss.org

Arylation: The 3-amino group can undergo N-arylation through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. These reactions form a new carbon-nitrogen bond between the amino group and an aryl halide or pseudohalide. hynu.cnnih.gov Copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids has also been reported as an effective method. researchgate.net

Table 3: Examples of Reactions at the Amino Group of Aminopyridines Note: These examples are based on analogous aminopyridine compounds.

| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Acylation | Acetic Anhydride | Acetone, 36°C | N-Acetyl-3-aminopyridine | wikipedia.orgmdpi.com |

| Acylation | Chloroacetyl chloride | Pyridine, 20°C | N-(Chloroacetyl)aminopyridine derivative | researchgate.net |

| Alkylation | Alkyl Halide | Base (e.g., Cs₂CO₃) | N-Alkyl-aminopyridine derivative | clockss.org |

| Arylation (Ullmann) | Aryl Iodide | CuI / Base | N-Aryl-aminopyridine derivative | hynu.cn |

| Arylation (Chan-Lam) | Arylboronic Acid | Cu(OAc)₂ / Base | N-Aryl-aminopyridine derivative | researchgate.net |

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Balz-Schiemann)

The primary aromatic amine at the C3 position of this compound is amenable to diazotization, a process that converts it into a pyridine-3-diazonium salt. This transformation opens a gateway to a variety of functional group interconversions, most notably the Sandmeyer and Balz-Schiemann reactions. nih.govsci-hub.rugoogle.com

The diazotization is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. researchgate.netmasterorganicchemistry.comnumberanalytics.com The bromomethyl group at the C2 position is generally stable under these acidic conditions and does not interfere with the reaction.

Once formed, the 2-(bromomethyl)pyridine-3-diazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating its replacement by a wide array of nucleophiles. masterorganicchemistry.com

Sandmeyer Reaction: In the presence of copper(I) salts, the diazonium group can be replaced by various substituents. This class of reactions, known as the Sandmeyer reaction, is a cornerstone of aromatic chemistry. nih.govorganic-chemistry.org For instance, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would be expected to yield 3-chloro-2-(bromomethyl)pyridine and 2-(bromomethyl)-3-bromopyridine, respectively. masterorganicchemistry.comyoutube.com Similarly, using copper(I) cyanide (CuCN) would introduce a nitrile group at the C3 position. nih.gov

Balz-Schiemann Reaction: For the synthesis of the corresponding fluoro derivative, the Balz-Schiemann reaction is employed. This involves the formation of a diazonium tetrafluoroborate (B81430) salt, typically by adding fluoroboric acid (HBF₄) to the diazotization mixture. masterorganicchemistry.com The isolated 2-(bromomethyl)pyridine-3-diazonium tetrafluoroborate salt can then be subjected to thermal decomposition, which expels nitrogen gas and boron trifluoride (BF₃) to furnish 2-(bromomethyl)-3-fluoropyridine. nih.gov

| Reaction | Reagents | Expected Product |

| Diazotization | NaNO₂, HCl, 0-5 °C | 2-(Bromomethyl)pyridine-3-diazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 3-Chloro-2-(bromomethyl)pyridine |

| Sandmeyer (Bromination) | CuBr | 2-(Bromomethyl)-3-bromopyridine |

| Sandmeyer (Cyanation) | CuCN | 2-(Bromomethyl)-3-pyridinecarbonitrile |

| Balz-Schiemann | 1. HBF₄ 2. Heat | 2-(Bromomethyl)-3-fluoropyridine |

This table outlines the expected transformations based on established diazotization chemistry.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can act as a nucleophile and participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. ambeed.com This reaction typically occurs under neutral or mildly acidic conditions and results in the formation of a C=N double bond, yielding a Schiff base, or imine. savemyexams.com

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the final imine product. The general transformation can be represented as:

R¹(R²)C=O + H₂N-Py-CH₂Br → R¹(R²)C=N-Py-CH₂Br + H₂O (where Py represents the 2-(bromomethyl)pyridine (B1332372) core)

These reactions are fundamental in building more complex molecular architectures. For example, condensation with a simple aldehyde like benzaldehyde (B42025) would yield N-benzylidene-2-(bromomethyl)-3-pyridinamine. The resulting imine itself is a versatile functional group, susceptible to reduction to form a secondary amine or attack by nucleophiles.

Crossed Claisen-type condensations, where an enolizable ketone reacts with a non-enolizable ester, are also a possibility, though direct condensation involving the amino group is more typical. libretexts.org The reactivity in these condensation reactions is generally high, driven by the formation of a stable conjugated system in the product. organicchemistrydata.orglibretexts.org

Transformations of the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen atom. minia.edu.eglibretexts.org However, the substituents on the ring in this compound profoundly influence the outcome of such reactions. The reactivity and regioselectivity are determined by the cumulative electronic effects of the amino group, the bromomethyl group, and the ring nitrogen.

-NH₂ (Amino group): A powerful activating group that directs incoming electrophiles to the ortho and para positions (C4 and C6). uci.edu

-CH₂Br (Bromomethyl group): An inductively electron-withdrawing group, which deactivates the ring.

Pyridine Nitrogen: Strongly deactivating and directs electrophiles to the meta positions (C3 and C5).

The directing power of the amino group is dominant. Therefore, electrophilic attack is strongly favored at the positions ortho and para to it, which are C4 and C6. Both positions are also meta to the deactivating bromomethyl group, avoiding its deactivating influence to some extent.

| Position | Influence of -NH₂ (at C3) | Influence of -CH₂Br (at C2) | Influence of Ring N | Overall Predicted Reactivity |

| C4 | ortho (Activating) | meta | para (Deactivating) | Highly Favored |

| C5 | meta | para | meta (Deactivating) | Disfavored |

| C6 | para (Activating) | meta | ortho (Deactivating) | Favored |

Thus, reactions like nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) would be expected to yield a mixture of 4- and 6-substituted products, with the 4-substituted isomer often being the major product due to reduced steric hindrance compared to the C6 position, which is flanked by the C5-hydrogen and the ring nitrogen. numberanalytics.com

Nucleophilic aromatic substitution (NAS) on a pyridine ring typically requires two conditions: a good leaving group (like a halide) on the ring and the presence of strong electron-withdrawing groups positioned ortho or para to that leaving group. scielo.brstackexchange.com The parent molecule, this compound, does not meet these criteria for direct NAS on the pyridine nucleus, as it lacks a suitable leaving group on the ring itself.

However, the ring can be activated for NAS. One of the most effective ways to achieve this is through N-oxidation, which is discussed in the following section. Another possibility involves the diazotization of the amino group (as described in 3.2.2) followed by a Sandmeyer-type reaction to install a halide at the C3 position. The resulting 3-halo-2-(bromomethyl)pyridine could then potentially undergo NAS if further activated, although displacing a halide from the C3 position is generally difficult. stackexchange.com

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. scripps.edu This transformation is typically carried out using oxidizing agents like hydrogen peroxide in acetic acid or a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA). bhu.ac.inarkat-usa.org

The formation of the N-oxide has a profound impact on the electronic properties and subsequent reactivity of the molecule:

Electronic Properties: The N-oxide group is a resonance donor but is inductively withdrawing. This modification significantly increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack, while simultaneously making these same positions highly activated towards nucleophilic attack after the N-oxide oxygen is engaged by an electrophile (e.g., protonated or acylated). scripps.edubhu.ac.in

Reactivity towards Electrophiles: N-oxidation activates the C4 position for electrophilic substitution. For instance, nitration of the N-oxide would be expected to occur regioselectively at the C4 position. bhu.ac.in

Reactivity towards Nucleophiles: The N-oxide can be considered a "masked" activated pyridine. Upon treatment with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride (Ac₂O), the oxygen atom is converted into a good leaving group. This activates the C2 and C4 positions for nucleophilic attack. For this compound N-oxide, a nucleophile could potentially attack the C2 position, leading to substitution.

This enhanced reactivity provides a synthetic route to functionalize the pyridine ring in ways that are not possible with the parent amine. arkat-usa.org

Detailed Mechanistic Elucidation of Key Transformations

Mechanism of Diazotization: The reaction begins with the formation of the true nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid in a strong acid medium. researchgate.net The nucleophilic primary amine attacks the nitrosonium ion to form an N-nitrosamine. Following a series of proton transfers (tautomerization), a diazohydroxide intermediate is formed, which, upon protonation of the hydroxyl group and subsequent loss of water, yields the final pyridine-3-diazonium ion. masterorganicchemistry.com This multi-step process is carefully controlled at low temperatures to prevent premature decomposition of the diazonium salt. researchgate.net

Mechanism of Electrophilic Aromatic Substitution (EAS): The mechanism for EAS at the C4 position involves the attack of the π-electron system of the pyridine ring on an electrophile (E⁺). uci.edu This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and, crucially, onto the nitrogen of the amino group, which provides significant stabilization. The final step is a rapid deprotonation from the C4 position by a weak base, which restores the aromaticity of the pyridine ring and yields the substituted product. numberanalytics.com

Mechanism of Imine Formation (Condensation): The condensation with a carbonyl compound initiates with the nucleophilic attack of the lone pair of the 3-amino group on the electrophilic carbonyl carbon. This forms a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to form a neutral hemiaminal (or carbinolamine). Under acidic catalysis, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). The lone pair on the nitrogen then assists in the elimination of water, forming a C=N double bond and yielding the protonated imine (iminium ion). Final deprotonation gives the neutral imine product. savemyexams.comlibretexts.org

Applications As a Versatile Building Block in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Scaffolds

The strategic positioning of reactive sites in 2-(Bromomethyl)-3-pyridinamine makes it an optimal precursor for synthesizing a variety of complex heterocyclic systems.

This compound is a key starting material for producing fused bicyclic and tricyclic systems that incorporate a pyridine (B92270) ring. It is notably used in preparing imidazo[1,5-a]pyridine (B1214698) derivatives. beilstein-journals.orgorganic-chemistry.org The synthesis often proceeds through N-alkylation of a substrate with this compound, which is then followed by an intramolecular cyclization. This method has been successfully applied to create a variety of substituted imidazo[1,5-a]pyridines, which are significant in medicinal chemistry. beilstein-journals.orgrsc.org For instance, cyclocondensation reactions involving 2-(aminomethyl)pyridines (a related structure) with other reagents are a common strategy to form the imidazo[1,5-a]pyridine core. beilstein-journals.orgbeilstein-journals.org

Furthermore, it plays a role in synthesizing other fused systems like pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govmdpi.com The amino group can serve as a nucleophile, while the bromomethyl group reacts with another nucleophilic center, leading to the formation of a new fused ring system. These reactions highlight the versatility of aminopyridines in constructing complex azaheterocycles. sioc-journal.cn

The dual reactivity of this compound is also well-suited for constructing more elaborate bridged and spirocyclic frameworks. googleapis.com For bridged systems, the compound can react with a molecule containing two nucleophilic sites, resulting in a bicyclic structure where the pyridine ring is a component of the bridge.

In the creation of spirocyclic systems, the compound can be elaborated through a sequence of reactions to form a spiro center. google.com For example, a one-step synthesis of spiro-linked macrocycles has been achieved using pentaerythrityl tetrabromide, which reacts with two moles of appropriate dipotassium (B57713) salts. arkat-usa.org While not a direct use of this compound, this illustrates a relevant strategy for creating complex spiro architectures.

Preparation of Polyfunctionalized Pyridine Architectures

This compound serves as an excellent starting point for adding multiple functional groups to the pyridine ring. The bromomethyl group is an adaptable handle for introducing a wide array of substituents through nucleophilic substitution. It can be transformed into hydroxymethyl, cyanomethyl, or aminomethyl groups, which can be further modified.

The amino group at the 3-position can undergo numerous chemical transformations, including acylation, alkylation, and diazotization, enabling the introduction of diverse functionalities. This dual reactivity allows for the synthesis of highly substituted pyridine derivatives with precise control over the substitution pattern. scielo.br The synthesis of polyfunctionalized pyridines is a significant area of research, with methods like three-component cyclization and aerobic oxidation being developed for this purpose. rsc.org

Incorporation into Macrocyclic and Supramolecular Structures

The rigid and well-defined geometry of the pyridine ring, along with the reactive handles of this compound, makes it a valuable component in the construction of macrocycles and supramolecular assemblies. nih.govbeilstein-journals.org It can function as a "corner piece" or a "linker" in the design of complex host-guest systems. frontiersin.org

By reacting this compound with a long-chain di-nucleophile, it is possible to create macrocycles containing the 3-aminopyridine (B143674) moiety. These macrocycles can exhibit interesting binding properties toward metal ions or small organic molecules. The development of novel macrocycles is a key area in supramolecular chemistry, with applications in catalysis, sensing, and the creation of complex molecular architectures. beilstein-journals.org

Utility in Cascade Reactions and Multi-Component Syntheses

The presence of two distinct reactive functional groups in this compound allows for its application in sophisticated cascade and multi-component reactions. acsgcipr.org A single synthetic operation can lead to the formation of multiple chemical bonds and a significant increase in molecular complexity.

In a typical multi-component reaction, this compound can react with two or more other components in a one-pot process to generate a complex product. For example, a three-component reaction involving an aldehyde, an isocyanide, and this compound could yield a highly substituted heterocyclic product. Such multi-component reactions are valued for their efficiency and ability to build complex molecular frameworks from simple starting materials. nih.govrsc.orgrsc.org

Design and Synthesis of Novel Ligands for Organometallic Catalysis

The 3-aminopyridine scaffold is a well-established motif in coordination chemistry. The nitrogen atom of the pyridine ring and the amino group can function as a bidentate ligand for various transition metals. The bromomethyl group in this compound offers a convenient anchor for attaching this ligand scaffold to other molecules or solid supports. unam.mx

This enables the design and synthesis of novel ligands with customized steric and electronic properties for specific catalytic applications. up.ac.zarsc.org For instance, chiral auxiliaries can be introduced via the bromomethyl group to create chiral ligands for use in asymmetric catalysis. The rational design of such ligands is crucial for developing new catalysts for important chemical transformations like C-C and C-O bond formation. up.ac.za

| Application | Resulting Compound Class/Structure | Synthetic Strategy |

| Heterocycle Synthesis | Imidazo[1,5-a]pyridines | Intramolecular cyclization following N-alkylation |

| Heterocycle Synthesis | Pyrido[2,3-d]pyrimidines | Cyclocondensation reactions |

| Complex Architectures | Bridged and Spirocyclic Systems | Reaction with di-nucleophiles or multi-step elaboration |

| Functionalization | Polyfunctionalized Pyridines | Sequential reactions at amino and bromomethyl groups |

| Supramolecular Chemistry | Macrocycles | Reaction with long-chain linkers |

| Efficient Synthesis | Complex Heterocycles | Cascade and Multi-component reactions |

| Catalysis | Bidentate Ligands | Coordination to transition metals |

Advanced Spectroscopic and Structural Elucidation of 2 Bromomethyl 3 Pyridinamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-(Bromomethyl)-3-pyridinamine in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms within the molecule.

The definitive assignment of the chemical structure of this compound is achieved through a suite of 2D NMR experiments that reveal through-bond and through-space correlations.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is expected to show correlations between the adjacent protons on the pyridine (B92270) ring: H4 with H5, and H5 with H6, establishing their sequence on the aromatic core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbon atoms they are attached to (¹J-coupling). This allows for the unambiguous assignment of each carbon atom that bears a proton. The aromatic protons (H4, H5, H6) would correlate to their respective carbons (C4, C5, C6), and the methylene (B1212753) protons of the bromomethyl group (-CH₂Br) would correlate to the C7 carbon.

The methylene protons (H7) of the -CH₂Br group correlating to the C2 and C3 carbons of the pyridine ring, confirming the position of the bromomethyl substituent.

The H4 proton correlating to carbons C2, C3, and C5.

The amino protons (-NH₂) correlating to carbons C3 and C4.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons, irrespective of their bonding connectivity. A key NOESY correlation would be expected between the methylene protons (H7) and the aromatic proton at the H4 position, providing definitive evidence for the spatial arrangement of the substituents.

The combination of these 2D NMR techniques provides a detailed and unambiguous map of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|---|---|

| 2 | C | - | ~150.0 | - | H4, H7 | - |

| 3 | C | - | ~145.0 | - | H4, H5, H7, NH₂ | - |

| 4 | CH | ~7.8 | ~135.0 | H5 | C2, C3, C5, C6 | H5, H7 |

| 5 | CH | ~7.2 | ~122.0 | H4, H6 | C3, C4, C6 | H4, H6 |

| 6 | CH | ~8.1 | ~147.0 | H5 | C2, C4, C5 | H5 |

| 7 | CH₂Br | ~4.6 | ~30.0 | - | C2, C3 | H4 |

| - | NH₂ | ~5.0 (broad) | - | - | C3, C4 | - |

Dynamic NMR (DNMR) studies can provide insight into energy barriers for conformational changes within the molecule. For this compound, variable-temperature NMR experiments could probe the rotational dynamics around the C2-C7 single bond. At low temperatures, rotation may be slow enough to result in the observation of distinct signals for the two methylene protons if the environment is asymmetric. As the temperature increases, the rate of rotation would increase, leading to the coalescence of these signals into a single sharp peak. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy for this rotational process. Additionally, proton exchange processes involving the amino group (-NH₂) protons with the solvent can be studied, which often appear as broad signals that sharpen or change chemical shift with temperature or solvent modification.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₇BrN₂), the calculated monoisotopic mass of the molecular ion [M]⁺˙ is 185.9847 Da. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented through collision-induced dissociation (CID) to produce a series of daughter ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, the fragmentation is expected to be initiated by cleavage of the weakest bonds. A plausible fragmentation pathway would involve the initial loss of the bromine radical (•Br), which is a common fragmentation for brominated organic compounds. chemguide.co.ukgbiosciences.comwikipedia.org

Key Predicted Fragmentation Pathways:

Loss of Bromine: The primary fragmentation is the loss of a bromine radical (m/z 79/81) from the molecular ion to form a stable pyridinylmethyl cation at m/z 107.06. This is often the base peak in the spectrum of similar compounds. nih.gov

Loss of HBr: Elimination of a hydrogen bromide molecule (m/z 80/82) could also occur.

Loss of CH₂Br: Cleavage of the C-C bond between the ring and the bromomethyl group would result in a fragment corresponding to the 3-aminopyridine (B143674) radical cation.

Table 2: Predicted HRMS Data and Major MS/MS Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺˙ | [C₆H₇⁷⁹BrN₂]⁺˙ | 185.9847 | Molecular Ion |

| [M+2]⁺˙ | [C₆H₇⁸¹BrN₂]⁺˙ | 187.9826 | Molecular Ion (⁸¹Br isotope) |

| [M - Br]⁺ | [C₆H₇N₂]⁺ | 107.0604 | Loss of Bromine radical |

| [M - HBr]⁺˙ | [C₆H₆N₂]⁺˙ | 106.0525 | Loss of Hydrogen Bromide |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The techniques are complementary and rely on the absorption (IR) or scattering (Raman) of light by vibrating chemical bonds. The analysis of vibrational spectra for aminopyridine derivatives is well-established. nih.govresearchgate.net

The spectrum of this compound is expected to show characteristic bands corresponding to the amino (-NH₂), bromomethyl (-CH₂Br), and substituted pyridine ring moieties.

Amino (-NH₂) Group Vibrations: The primary amine will exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration is expected to appear around 1620 cm⁻¹.

C-H Group Vibrations: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂Br group will appear just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration is expected to produce a strong absorption at a lower frequency, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3400 | Medium | Weak |

| N-H Symmetric Stretch | 3350 - 3300 | Medium | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak | Medium |

| N-H Bend (Scissoring) | 1650 - 1600 | Strong | Weak |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | Strong-Medium | Strong |

| C-N Stretch | 1350 - 1250 | Strong | Medium |

| C-Br Stretch | 650 - 500 | Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A comprehensive search of crystallographic databases and the broader scientific literature did not yield any studies reporting the single-crystal X-ray diffraction analysis of this compound or its derivatives. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, remains undetermined.

The lack of crystallographic data means that the precise three-dimensional arrangement of the atoms in the crystal lattice, the conformation of the bromomethyl group relative to the pyridinamine ring, and the nature of hydrogen bonding or other non-covalent interactions in the solid state have not been experimentally verified.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

This table is provided for illustrative purposes as per the requested format; however, no data is available for this compound in the current body of scientific literature.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization (if applicable)

The applicability of chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is contingent on the presence of chirality in a molecule. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity, and chiroptical spectroscopic analysis is not applicable.

For derivatives of this compound to be analyzed by these methods, they would need to be synthesized in a way that introduces a chiral center, resulting in enantiomers that rotate plane-polarized light. A thorough review of the literature indicates that no studies on the chiroptical properties of any such chiral derivatives have been published. Therefore, there is no available data on their stereochemical characterization using CD or ORD.

Table 2: Chiroptical Spectroscopy Data for Derivatives of this compound

| Derivative | Wavelength (nm) | Molar Ellipticity ([θ]) | Cotton Effect |

| Data not available | Data not available | Data not available | Data not available |

This table is provided for illustrative purposes as per the requested format; however, no data is available for chiral derivatives of this compound in the current body of scientific literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are essential for determining the intrinsic properties of a molecule, such as its electronic distribution and reactivity. These calculations are typically performed using DFT methods, with functionals like B3LYP and basis sets such as 6-311G(d,p), which have been shown to provide accurate results for similar molecular systems. researchgate.netjocpr.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. aimspress.comlibretexts.org A smaller gap suggests higher reactivity and lower stability. aimspress.com

Computational studies on analogous pyridine (B92270) compounds provide insight into the expected values for 2-(bromomethyl)-3-pyridinamine. For instance, the calculated HOMO-LUMO gap for 2-bromo-3-hydroxy-6-methyl pyridine is -5.39512 eV. jocpr.com Generally, molecules with larger energy gaps are more polarized and kinetically stable. jocpr.comchalcogen.ro

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2-bromo-3-hydroxy-6-methyl pyridine | -6.40 | -1.00 | 5.40 | DFT/B3LYP/6-311G(d,p) |

| Temozolomide (Gas Phase) | -6.90 | -2.50 | 4.40 | DFT/B3LYP/6-311G+(d) |

| Temozolomide (in DMSO) | -6.85 | -2.55 | 4.30 | DFT/B3LYP/6-311G+(d) |

Data for illustrative purposes, derived from studies on analogous compounds. jocpr.comaimspress.com

The distribution of electron density in a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate this charge distribution. researchgate.net On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.comyoutube.com For pyridine derivatives, the nitrogen atom typically represents a region of negative potential, influencing the molecule's interaction with electrophiles and its hydrogen-bonding capabilities. researchgate.net

Computational Modeling of Reaction Pathways and Energy Barriers

Computational modeling is instrumental in mapping out potential chemical reactions, identifying intermediate structures, and calculating the energy required to overcome reaction barriers.

Understanding a chemical reaction mechanism involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov Computational methods can locate the geometry and energy of the TS, providing insight into the feasibility and kinetics of a reaction. arxiv.org For a compound like this compound, which contains a reactive bromomethyl group, modeling nucleophilic substitution reactions would be of particular interest. The localization of the transition state for the displacement of the bromide ion by a nucleophile would reveal the energy barrier for the reaction.

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC analysis maps the minimum energy pathway connecting the reactants and products through the transition state, confirming that the located TS is indeed the correct one for the reaction of interest.

The solvent in which a reaction occurs can have a profound impact on its rate and outcome. rsc.org Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the thermodynamics and kinetics of the reaction. rsc.orgrsc.org Computational models can account for these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation). nih.govmpg.de

For reactions involving polar or charged species, polar solvents can significantly lower energy barriers through favorable electrostatic interactions. nih.gov For instance, studies on pyridine-mediated CO2 reduction have shown that water molecules can act as proton relays, dramatically reducing the activation energy barrier for proton-coupled electron transfer reactions. nih.gov Similar effects could be anticipated for reactions of this compound in protic or polar aprotic solvents.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its biological and chemical activity. The presence of the bromomethyl group in this compound allows for rotational freedom around the C-C single bond, leading to different spatial arrangements or conformations.

Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers to rotation between them. This is typically done by systematically rotating the dihedral angle of the flexible bond and calculating the energy at each step.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. ulakbim.gov.trarxiv.org By simulating the atomic motions over time, MD can explore the conformational landscape, revealing how the molecule flexes, vibrates, and interacts with its environment (e.g., solvent molecules). plos.org For a molecule like this compound, MD simulations could elucidate preferred conformations in solution and the dynamics of its interactions with potential binding partners. plos.org

Prediction of Spectroscopic Parameters for Enhanced Characterization

The unambiguous identification and characterization of a synthesized compound are paramount. While experimental spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are the cornerstones of characterization, computational methods can predict these spectra with a high degree of accuracy. Such predictions serve multiple purposes: they can aid in the interpretation of experimental data, help to distinguish between isomers, and provide a reference for compounds that are yet to be synthesized.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for predicting spectroscopic parameters. For a molecule like this compound, these methods can elucidate the electronic and vibrational landscape.

For instance, the prediction of the ¹H and ¹³C NMR chemical shifts can be achieved by calculating the magnetic shielding tensors of the nuclei. The GIAO (Gauge-Including Atomic Orbital) method is a commonly employed approach for this purpose. ijcce.ac.ir By comparing the calculated shifts with experimental data, a detailed assignment of each resonance to a specific atom in the molecule can be made.

Similarly, the vibrational frequencies corresponding to the IR spectrum can be computed. These calculations can help in assigning the characteristic vibrational modes of the functional groups present in this compound, such as the C-Br stretching, N-H stretching and bending, and the various pyridine ring vibrations. Theoretical calculations have been successfully used to support experimental IR data for similar substituted pyridines, such as 2-amino-3,5-dibromopyridine. bas.bg

The electronic transitions that give rise to the UV-Vis spectrum can be predicted using TD-DFT calculations. This can provide information about the absorption maxima (λmax) and the nature of the electronic excitations, such as n→π* or π→π* transitions, which are characteristic of the chromophores within the molecule.

To illustrate the potential output of such computational studies, a hypothetical table of predicted spectroscopic data for this compound is presented below. This data is based on the types of results obtained for analogous compounds in the literature.

Table 1: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | δ 7.8-8.2 (m, 2H, pyridine) |

| δ 6.8-7.2 (m, 1H, pyridine) | ||

| δ 4.5 (s, 2H, CH₂Br) | ||

| δ 4.2 (br s, 2H, NH₂) | ||

| ¹³C NMR | Chemical Shift (ppm) | δ 150-155 (C) |

| δ 140-145 (CH) | ||

| δ 120-125 (CH) | ||

| δ 115-120 (C) | ||

| δ 30-35 (CH₂Br) | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3300 (N-H stretch) |

| ~1620-1580 (C=C, C=N stretch) | ||

| ~1450-1400 (C-H bend) | ||

| ~650-600 (C-Br stretch) |

Note: The values in this table are illustrative and would need to be confirmed by actual computational studies.

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Synthesis

The ability to predict the reactivity of a molecule is a key goal in synthetic chemistry. Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their observed reactivity in a particular chemical transformation. chemrxiv.org By establishing such a relationship, the reactivity of new, yet unsynthesized, compounds can be predicted, thereby guiding the design of more efficient synthetic routes.

For a compound like this compound, QSRR models could be developed to predict its reactivity in various synthetic applications. For example, the bromomethyl group is a reactive handle for nucleophilic substitution reactions, while the amino group and the pyridine nitrogen can participate in a range of other transformations.

The development of a QSRR model typically involves the following steps:

Data Set Assembly: A series of related compounds with known reactivity data (e.g., reaction rates, yields) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the molecular descriptors to the observed reactivity. chemrxiv.org

Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques. mdpi.com

For the predictive synthesis involving this compound, a QSRR study could focus on predicting its reactivity with a series of nucleophiles. The model would likely incorporate descriptors such as:

Electronic Descriptors: Atomic charges on the benzylic carbon and the nitrogen atoms, HOMO and LUMO energies, and dipole moment.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters for the substituents.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

A hypothetical QSRR model for the reaction of substituted pyridines in a generic synthetic transformation might take the form of the following equation:

log(k) = c₀ + c₁σ + c₂Es + c₃*LUMO

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant, an electronic descriptor.

Es is the Taft steric parameter.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Studies on other substituted pyridines have shown that a combination of Lewis basicity with charge and geometric parameters can be highly predictive in QSAR models. researchgate.net Furthermore, predictive models for nucleophilic additions to substituted pyridiniums have been developed, highlighting the feasibility of such approaches. chemrxiv.org

To illustrate the data that would underpin a QSRR study, the following table presents hypothetical data for a series of substituted pyridines, including our compound of interest.

Table 2: Hypothetical Data for a QSRR Study of Substituted Pyridines

| Compound | Substituent (R) | log(k) | HOMO (eV) | LUMO (eV) | Steric Parameter |

|---|---|---|---|---|---|

| 1 | H | -2.5 | -6.8 | -0.5 | 1.24 |

| 2 | CH₃ | -2.2 | -6.7 | -0.4 | 1.52 |

| 3 | Cl | -3.1 | -7.1 | -0.9 | 1.80 |

| 4 | 2-(Bromomethyl)-3-amino | -1.8 | -6.5 | -0.7 | 2.15 |

Note: The values in this table are illustrative and for conceptual purposes only.

By developing and validating such QSRR models, chemists can make more informed decisions in the planning and optimization of synthetic routes involving this compound and its derivatives, ultimately leading to more efficient and predictable chemical synthesis.

Potential Applications in Advanced Materials Science and Engineering

Precursor in the Synthesis of Functional Polymers with Pendant Pyridine (B92270) Moieties

The synthesis of polymers featuring pendant pyridine groups is a significant area of materials science, as these materials exhibit a range of interesting properties, including catalytic activity, metal ion chelation, and unique photophysical characteristics. The bromomethyl group in 2-(Bromomethyl)-3-pyridinamine serves as a highly reactive site for initiating polymerization or for grafting onto existing polymer backbones.

For instance, related compounds such as 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene (B8789428) have been utilized in condensation reactions with phenols to create novel poly(azomethine-ether)s. tandfonline.com This suggests that this compound could similarly be polymerized with appropriate comonomers to yield polymers with pendant aminopyridine units. The amino group can further be functionalized, offering a pathway to a diverse range of functional materials. The synthesis of such polymers often involves straightforward condensation or substitution reactions, making it an attractive route for material development. tandfonline.com

| Polymerization Approach | Potential Comonomers | Resulting Polymer Functionality | Reference |

| Condensation Polymerization | Diols, Dithiols, Diamines | Polyethers, Polythioethers, Polyamines with pendant aminopyridine | Inferred from tandfonline.com |

| Grafting onto Polymers | Polymers with nucleophilic sites (e.g., poly(vinyl alcohol), chitosan) | Modified polymers with enhanced chelating or catalytic properties | Inferred from general polymer chemistry |

Monomer in the Development of Optically or Electrically Active Polymers

Polymers that are optically or electrically active are at the forefront of materials innovation, with applications in sensors, actuators, and electronic devices. wikipedia.org Pyridine-containing polymers are known to exhibit interesting electronic properties. The incorporation of the this compound monomer into a polymer chain could lead to materials with unique optical and electronic characteristics.

Optically active polymers can be synthesized from optically active monomers. cmu.edu While this compound is not chiral itself, it could be used to functionalize chiral polymers or be a component in a chiral polymer system, potentially inducing specific macromolecular conformations. The synthesis of optically active polymers often involves asymmetric polymerization techniques. cmu.edu

Electroactive polymers (EAPs) change shape in response to an electric field and are used in applications like artificial muscles. wikipedia.org Ionic EAPs, which operate at low voltages, often contain charged groups. The pyridine nitrogen in the this compound unit can be quaternized to introduce positive charges, making the resulting polymer a candidate for an ionic EAP.

| Polymer Type | Potential Property | Mechanism/Rationale | Reference |

| Optically Active Polymer | Chirality, Optical Rotation | Incorporation into a chiral polymer backbone or use of chiral catalysts in polymerization. | cmu.edu |

| Electrically Active Polymer | Ionic conductivity, Actuation | Quaternization of the pyridine nitrogen to create a polyelectrolyte. | wikipedia.org |

Building Block for Self-Assembled Systems and Nanostructures

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. researchgate.net The structure of this compound, with its hydrogen-bond-donating amino group, hydrogen-bond-accepting pyridine nitrogen, and potential for halogen bonding from the bromine atom, makes it an excellent candidate for designing self-assembling systems.

Related molecules, such as those containing pyridine and bromomethyl groups, have been shown to form intricate supramolecular structures. dur.ac.ukresearchgate.net For example, calixarenes functionalized with bromomethyl groups can self-assemble into complex architectures. researchgate.net The interplay of hydrogen bonding, π-π stacking of the pyridine rings, and halogen bonding could direct the assembly of this compound into well-defined nanostructures like nanofibers, vesicles, or gels. These self-assembled materials could find applications in drug delivery, tissue engineering, and sensing. acs.org

Integration into Coordination Polymers or Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. These materials are of immense interest for applications in gas storage, separation, catalysis, and sensing. mdpi.comrsc.org The pyridine nitrogen and the amino group of this compound can both coordinate to metal centers, making it a versatile ligand for the synthesis of coordination polymers and MOFs.

| Framework Type | Potential Metal Ions | Potential Properties | Reference |

| Coordination Polymer | Cu(I), Cu(II), Zn(II), Cd(II) | Luminescence, Catalysis | mdpi.comrsc.org |

| Metal-Organic Framework (MOF) | Zn(II), Mn(II), Bi(III) | Porosity, Gas Adsorption, Catalysis | mdpi.comd-nb.infonih.gov |

Role in the Creation of Specialized Surface Coatings or Adsorbents

The functional groups of this compound make it suitable for modifying surfaces to create specialized coatings or for synthesizing adsorbent materials. The reactive bromomethyl group can be used to covalently attach the molecule to a variety of substrates, including silica, alumina, and other polymer surfaces.

Amine-functionalized materials are widely used as adsorbents for capturing carbon dioxide and heavy metal ions. nih.govmdpi.com For instance, silica-supported poly(ethyleneimine) has shown high CO2 adsorption capacity. nih.gov Similarly, a hydrogel modified with 2-aminopyridine (B139424) has been shown to be an effective adsorbent for heavy metals like Cu(II), Zn(II), and Ni(II). mdpi.com By grafting this compound onto a support material, it is possible to create adsorbents with a high density of amine and pyridine sites, which could be effective for capturing various pollutants. The resulting surface coatings could also impart properties such as corrosion resistance or antimicrobial activity. epo.org

| Application | Substrate/Support | Target Pollutant/Function | Reference |

| CO2 Adsorption | Silica, Alumina | Carbon Dioxide | Inferred from nih.govsemanticscholar.org |

| Heavy Metal Adsorption | Sodium Alginate/Polyacrylic Acid Hydrogel | Cu(II), Zn(II), Ni(II) | Inferred from mdpi.com |

| Corrosion Resistant Coating | Metal Surfaces | Corrosion Inhibition | Inferred from epo.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.